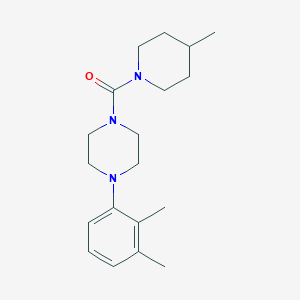

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a chemical compound with a complex structure . It’s offered by Benchchem for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure was synthesized by mixing 1-(2,4-dimethylphenyl) piperazine and indole in water, adding formaldehyde and acetic acid, and stirring the mixture for 8 hours .Molecular Structure Analysis

The molecular structure of a similar compound, bis (4- (2,4-dimethylphenyl)piperazin-1-yl)methane, has been studied . The crystal structure was determined to be monoclinic, with specific atomic coordinates and displacement parameters .Wirkmechanismus

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, meaning it prevents these neurotransmitters from being reabsorbed into the presynaptic neuron after they are released into the synaptic cleft. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can produce stimulating effects on the central nervous system.

Biochemical and Physiological Effects

The biochemical and physiological effects of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone are similar to those of other stimulant drugs. (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can increase heart rate, blood pressure, and body temperature, as well as produce feelings of euphoria and increased energy. (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can also cause anxiety, paranoia, and hallucinations, especially at higher doses.

Vorteile Und Einschränkungen Für Laborexperimente

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone has been used in laboratory experiments to study its effects on the central nervous system and to develop treatments for substance abuse. However, the use of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone in laboratory experiments is limited by its potential for abuse and its classification as a Schedule I controlled substance. Researchers must obtain special permits and follow strict regulations to use (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone in their studies.

Zukünftige Richtungen

Future research on (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone could focus on developing treatments for substance abuse and addiction, as well as understanding the long-term effects of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone use on the brain and body. Additionally, research could explore the potential therapeutic uses of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, the use of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone in clinical settings is currently limited by its potential for abuse and its classification as a Schedule I controlled substance.

Synthesemethoden

(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of piperazine and 4-methylpropiophenone to form an intermediate, which is then reacted with 2,3-dimethylphenylacetonitrile to form the final product. The synthesis of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone requires specialized equipment and knowledge of organic chemistry.

Wissenschaftliche Forschungsanwendungen

Drug Design und Pharmakologie

Die strukturelle Ähnlichkeit von (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanon mit anderen Piperazinderivaten deutet auf eine mögliche Verwendung im Drug Design hin. Piperazin-Kerne finden sich häufig in pharmakologisch aktiven Verbindungen mit Affinitäten für verschiedene Rezeptoren . Diese Verbindung könnte hinsichtlich ihrer Bindungseigenschaften und Wirksamkeit bei der Modulation der Rezeptoraktivität durch in silico-Docking-Simulationen und Molekulardynamikstudien untersucht werden.

2. Absorption, Distribution, Metabolismus und Exkretion (ADME)-Studien Angesichts der Bedeutung von ADME-Eigenschaften bei der Bestimmung der Sicherheit und Wirksamkeit eines Arzneimittels könnte diese Verbindung auf ihr pharmakokinetisches Profil hin untersucht werden. Computergestützte ADME-Vorhersagen können helfen, das Potenzial als Therapeutikum zu beurteilen .

Antibakterielle Aktivität

Während einige Piperazinderivate auf ihre antibakterielle Aktivität hin untersucht wurden, variieren die Ergebnisse je nach Struktur stark . Diese Verbindung könnte synthetisiert und gegen verschiedene Bakterienstämme getestet werden, um ihr antibakterielles Potenzial zu ermitteln.

Herbizide Aktivität

Piperazinderivate wurden auch auf ihre herbizide Aktivität hin untersucht. Die fragliche Verbindung könnte gegen verschiedene Pflanzenarten getestet werden, um ihre Wirksamkeit als Herbizid zu beurteilen .

Kristallographie und Strukturanalyse

Die Kristallstrukturanalyse verwandter Verbindungen liefert Einblicke in ihre molekularen Konformationen und Wechselwirkungen. Die Untersuchung der Kristallstruktur von This compound könnte wertvolle Informationen über ihre physikalischen Eigenschaften und potenziellen Anwendungen liefern .

Elektrostatische Potentialverteilung

Die Verteilung des elektrostatischen Potentials auf der Oberfläche eines Moleküls ist entscheidend für das Verständnis seiner Reaktivität und Wechselwirkung mit anderen Molekülen. Die elektrostatische Potentialverteilung dieser Verbindung könnte kartiert werden, um ihr Verhalten in verschiedenen chemischen Umgebungen vorherzusagen .

Eigenschaften

IUPAC Name |

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O/c1-15-7-9-21(10-8-15)19(23)22-13-11-20(12-14-22)18-6-4-5-16(2)17(18)3/h4-6,15H,7-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTBGZLEFOOMEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)